Methyl 2,4-dimethyl-5-nitrobenzoate
Overview
Description
Methyl 2,4-dimethyl-5-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, a nitro group at the 5 position, and a methyl ester group at the 1 position
Mechanism of Action
Target of Action
Methyl 2,4-dimethyl-5-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .
Mode of Action
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , by displacement reactions with nitrite ions , and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
Pharmacokinetics
It’s known that the water solubility is low . A saturated solution of nitromethane in water is less than 10% by weight , whereas 2-propanone is completely miscible with water .
Result of Action
This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This is used as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .
Action Environment
The action environment of this compound is influenced by several factors. The nitration process is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds takes place readily in the liquid phase . The polar character of the nitro group results in lower volatility of nitro compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of methyl 2,4-dimethylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form the corresponding amine derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products:
Reduction: Methyl 2,4-dimethyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dimethyl-5-nitrobenzoate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but with two nitro groups at the 3 and 5 positions.
Methyl 2,4-dimethoxy-5-nitrobenzoate: Similar structure but with methoxy groups instead of methyl groups at the 2 and 4 positions.
Uniqueness: The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the benzene ring, making it distinct from other nitrobenzoates .
Properties
IUPAC Name |
methyl 2,4-dimethyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORUQFQPFOSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448423 | |
Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202264-66-2 | |
Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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